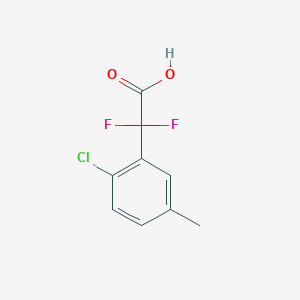![molecular formula C8H14N6 B13070618 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine](/img/structure/B13070618.png)
2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,7,11-Pentaazatricyclo[7400,2,6]trideca-3,5-dien-4-amine is a complex organic compound with a unique structure characterized by multiple nitrogen atoms and a tricyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced on a smaller scale for research purposes. The production process involves stringent quality control measures to ensure the compound’s purity and stability .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro compounds, reduction may produce amines, and substitution reactions can result in halogenated derivatives .
Applications De Recherche Scientifique
2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrogen atoms allow it to form strong interactions with various biomolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-amino-8-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
- tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
Uniqueness
2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H14N6 |
|---|---|
Poids moléculaire |
194.24 g/mol |
Nom IUPAC |
2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-3,5-dien-4-amine |
InChI |
InChI=1S/C8H14N6/c9-7-12-8-11-4-5-3-10-2-1-6(5)14(8)13-7/h5-6,10H,1-4H2,(H3,9,11,12,13) |
Clé InChI |
FFRHAWPZPHJQSC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2C1N3C(=NC(=N3)N)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



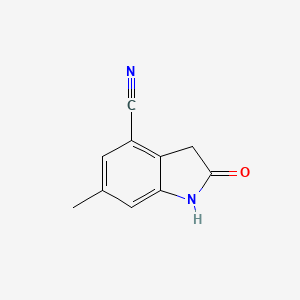
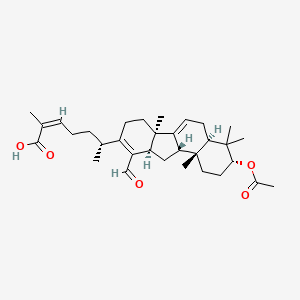

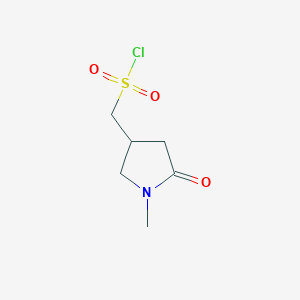

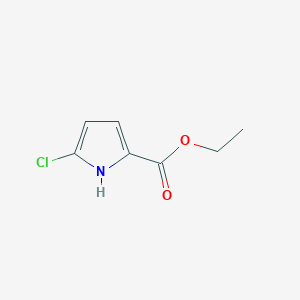
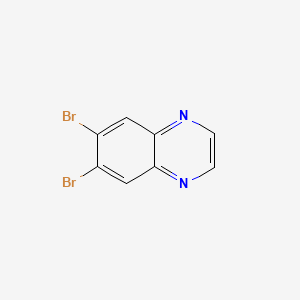
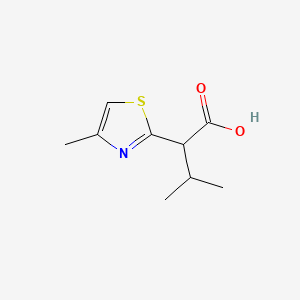
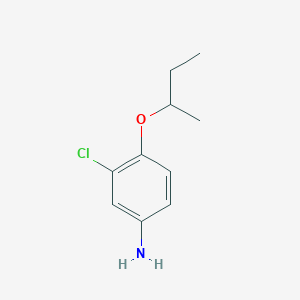
![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
![4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine](/img/structure/B13070624.png)
![1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine](/img/structure/B13070625.png)
